molecular formula C5H13BrN2O3 B14505257 Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide CAS No. 63938-97-6

Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide

Cat. No.: B14505257
CAS No.: 63938-97-6
M. Wt: 229.07 g/mol
InChI Key: SKJKEXGRMMULNJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide is a quaternary ammonium compound It is characterized by the presence of a nitrooxy group attached to the ethanaminium structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide typically involves the quaternization of a tertiary amine with a nitrooxy-containing alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

(CH3)3N+Br-CH2CH2-ONO2(CH3)3N-CH2CH2-ONO2Br\text{(CH}_3\text{)}_3\text{N} + \text{Br-CH}_2\text{CH}_2\text{-ONO}_2 \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{CH}_2\text{-ONO}_2\text{Br} (CH3​)3​N+Br-CH2​CH2​-ONO2​→(CH3​)3​N-CH2​CH2​-ONO2​Br

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form nitrate esters.

    Reduction: The nitrooxy group can be reduced to form amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions, cyanide ions, and thiolate ions.

Major Products

    Oxidation: Nitrate esters.

    Reduction: Amines.

    Substitution: Various substituted ethanaminium compounds.

Scientific Research Applications

Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Studied for its potential as a biocide and antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Used in the production of surfactants and as an additive in lubricants.

Mechanism of Action

The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. The nitrooxy group can also release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)-, chloride: Similar structure but with a phosphonooxy group instead of a nitrooxy group.

    Ethanaminium, N,N,N-trimethyl-2-(hydroxy)-, bromide: Similar structure but with a hydroxy group instead of a nitrooxy group.

    Ethanaminium, N,N,N-trimethyl-2-(acetoxy)-, bromide: Similar structure but with an acetoxy group instead of a nitrooxy group.

Uniqueness

Ethanaminium, N,N,N-trimethyl-2-(nitrooxy)-, bromide is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. The nitrooxy group can participate in redox reactions and release nitric oxide, making this compound particularly interesting for applications in medicine and biology.

Properties

CAS No.

63938-97-6

Molecular Formula

C5H13BrN2O3

Molecular Weight

229.07 g/mol

IUPAC Name

trimethyl(2-nitrooxyethyl)azanium;bromide

InChI

InChI=1S/C5H13N2O3.BrH/c1-7(2,3)4-5-10-6(8)9;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

SKJKEXGRMMULNJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO[N+](=O)[O-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.